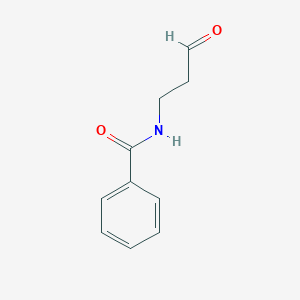

N-(3-oxopropyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

158668-63-4 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.2 g/mol |

IUPAC Name |

N-(3-oxopropyl)benzamide |

InChI |

InChI=1S/C10H11NO2/c12-8-4-7-11-10(13)9-5-2-1-3-6-9/h1-3,5-6,8H,4,7H2,(H,11,13) |

InChI Key |

AZQMNFAAZUVCHK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NCCC=O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCC=O |

Synonyms |

Benzamide, N-(3-oxopropyl)- |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of N 3 Oxopropyl Benzamide

Reactivity of the Benzamide (B126) Amide Linkage

The amide bond in N-(3-oxopropyl)benzamide, like other benzamides, is characterized by its resonance stabilization, which renders it less reactive than other carbonyl derivatives such as esters or acid chlorides. However, under specific conditions, this linkage can undergo cleavage or modification.

Hydrolysis: The most common reaction of the benzamide linkage is hydrolysis, which can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the amide undergoes hydrolysis to yield benzoic acid and 3-aminopropanal. The mechanism typically involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. Proton transfer and elimination of the amine moiety result in the formation of the carboxylic acid. Studies on the hydrolysis of benzamides in strongly acidic media have revealed complex mechanisms, sometimes involving a second proton transfer in the rate-determining step.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the amide anion, which is a poor leaving group, is typically the rate-limiting step. The amide anion is then protonated by the solvent to yield the amine.

Reduction: The benzamide amide linkage can be reduced to an amine using powerful reducing agents. Lithium aluminum hydride (LiAlH4) is a common reagent for this transformation, converting the benzamide to N-(3-oxopropyl)benzylamine. The reaction proceeds through the formation of a complex aluminohydride species, followed by the delivery of hydride ions to the carbonyl carbon.

Functional Group Transformations of the Oxopropyl Side Chain

The oxopropyl side chain of this compound possesses a reactive ketone functional group, which is susceptible to a variety of nucleophilic addition and condensation reactions.

Ketone Group Reactivity (e.g., Reduction Reactions)

The ketone group in this compound is a key site for chemical modifications. One of the most significant transformations is its reduction to a secondary alcohol.

Reduction to Alcohol: The ketone can be selectively reduced to a hydroxyl group to form N-(3-hydroxypropyl)benzamide. This transformation can be achieved using various reducing agents.

| Reducing Agent | Product | Conditions |

| Sodium borohydride (B1222165) (NaBH4) | N-(3-hydroxypropyl)benzamide | Typically in alcoholic solvents (e.g., methanol (B129727), ethanol) at room temperature. |

| Lithium aluminum hydride (LiAlH4) | N-(3-hydroxypropyl)benzylamine | Will also reduce the amide. Requires anhydrous conditions. |

Interactive Data Table: Reduction of the Ketone Group in this compound.

The choice of reducing agent is crucial for the desired outcome. Milder reagents like sodium borohydride will selectively reduce the ketone without affecting the more stable amide group. In contrast, stronger reducing agents like lithium aluminum hydride will reduce both the ketone and the amide.

Mechanistic Investigations of Derivatization Reactions Involving the this compound Moiety

While specific mechanistic studies on this compound are not extensively documented in publicly available literature, the reactivity of β-amido ketones, the class of compounds to which it belongs, has been investigated. These studies provide insights into the potential derivatization reactions and their mechanisms.

The presence of both a nucleophilic amide nitrogen and an electrophilic ketone carbonyl in the same molecule allows for the possibility of intramolecular cyclization reactions, particularly after modification of the side chain. For instance, if the ketone is converted to a functional group that can act as an electrophile in a subsequent step, the amide nitrogen can act as an intramolecular nucleophile.

One area of investigation for related β-amido ketones is their use in the synthesis of heterocyclic compounds. The general mechanism often involves the activation of one functional group to facilitate an intramolecular attack by the other.

Hypothetical Cyclization Mechanism: A plausible, though not experimentally verified for this specific molecule, derivatization could involve the conversion of the ketone to a leaving group, followed by intramolecular cyclization.

Activation of the Ketone: The ketone could be converted to a tosylhydrazone.

Intramolecular Nucleophilic Attack: Under basic conditions, the amide nitrogen could deprotonate and act as a nucleophile, attacking the carbon of the C=N bond of the tosylhydrazone, leading to the formation of a cyclic intermediate.

Rearrangement and Elimination: Subsequent rearrangement and elimination of the tosyl group could lead to the formation of a stable heterocyclic ring system.

Further research is needed to fully elucidate the specific derivatization reactions of this compound and their detailed mechanistic pathways. The bifunctional nature of this molecule suggests a rich and complex chemical reactivity that warrants further exploration.

Design, Synthesis, and Functionalization of N 3 Oxopropyl Benzamide Derivatives

Strategic Design Principles for N-(3-oxopropyl)benzamide Derivative Libraries

The design of this compound derivative libraries is guided by structure-activity relationship (SAR) studies, which aim to understand how chemical structure influences biological activity or material properties. A primary strategy involves modifying the core scaffold at three key positions: the benzene (B151609) ring, the benzamide (B126) nitrogen, and the terminal oxopropyl chain.

The amide nitrogen and the adjacent carbonyl group are also key modification points. These groups can participate in hydrogen bonding, a crucial interaction in many biological systems. N-substitution can alter the molecule's conformation and polarity. nih.gov

Finally, the terminal aldehyde of the oxopropyl chain is a highly reactive functional group that can be readily transformed into a variety of other functionalities, allowing for significant diversification of the molecule's properties. This reactive handle is pivotal for introducing a wide range of chemical entities to explore new chemical space.

Synthesis of Substituted this compound Analogs

The synthesis of this compound analogs is a multi-step process that typically begins with a substituted benzoic acid. The general synthetic route involves the activation of the carboxylic acid, followed by amidation with a suitable amine.

Modifications on the benzene ring are typically introduced at the level of the starting benzoic acid. A variety of substituted benzoic acids are commercially available or can be synthesized through established aromatic substitution reactions. For example, methoxy-substituted benzamides can be prepared from the corresponding methoxybenzoic acids. nih.gov Halogen-substituted analogs, such as those containing chlorine, bromine, or iodine, are synthesized from the respective halogenated benzoic acids. nih.govmdpi.combgu.ac.il

A general procedure for the synthesis of N-benzamides involves the conversion of the benzoic acid to its more reactive acid chloride, often using reagents like thionyl chloride or oxalyl chloride. nanobioletters.comgoogle.com The resulting benzoyl chloride is then reacted with an appropriate amine in the presence of a base to yield the desired benzamide. nanobioletters.com

Table 1: Examples of Substituted Benzoyl Chlorides Used in the Synthesis of this compound Analogs

| Substituent | Starting Material | Reagent for Acid Chloride Formation |

|---|---|---|

| 2-Methoxy | 2-Methoxybenzoic acid | Thionyl chloride |

| 4-Chloro | 4-Chlorobenzoic acid | Oxalyl chloride |

| 4-Bromo | 4-Bromobenzoic acid | Thionyl chloride |

N-substitution on the benzamide nitrogen can be achieved by employing a secondary amine during the amidation step or by subsequent alkylation of a primary benzamide. The synthesis of N-substituted benzamide derivatives often involves modifying existing structures to explore new compounds with potentially improved properties. nih.gov For instance, the synthesis of N-alkyl-benzamides can be achieved through various methods, including the reaction of a benzoyl chloride with a primary or secondary amine. google.com

In the context of this compound, direct N-substitution would involve reacting a substituted benzoyl chloride with a secondary amine of the structure R-NH-(CH2)2-CHO, where R is the desired substituent. However, the reactivity of the aldehyde group may necessitate the use of protecting groups.

The aldehyde functionality of the oxopropyl chain is a versatile handle for a wide range of chemical transformations, allowing for extensive diversification of the terminal group.

Reductive Amination: The aldehyde can be converted to an amine via reductive amination. This reaction involves the initial formation of an imine with a primary or secondary amine, followed by reduction with a reagent such as sodium borohydride (B1222165) or sodium cyanoborohydride. This approach can be used to introduce various amino groups, including isopropylamino and other alkylamino functionalities. google.com

Conversion to an Amino Group: The terminal aldehyde can be converted into a primary amino group through a two-step process involving oximation followed by reduction. The aldehyde is first reacted with hydroxylamine (B1172632) to form an oxime, which is then reduced to the corresponding amine using reagents like lithium aluminum hydride or catalytic hydrogenation. This would yield an N-(3-aminopropyl)benzamide derivative.

Wittig Reaction and Related Olefinations: The aldehyde can be converted to an alkene through a Wittig reaction or related olefination reactions (e.g., Horner-Wadsworth-Emmons reaction). This allows for the introduction of a wide variety of substituents, including aryl groups, at the terminal position.

Grignard and Organolithium Reactions: The addition of Grignard or organolithium reagents to the aldehyde results in the formation of a secondary alcohol. The introduced alkyl or aryl group can be further modified.

Table 2: Synthetic Transformations of the Terminal Aldehyde in this compound

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| Reductive Amination | Isopropylamine, NaBH3CN | Isopropylamino |

| Oximation followed by Reduction | 1. NH2OH, 2. LiAlH4 | Amino |

| Wittig Reaction | Ph3P=CH-Aryl | Aryl-substituted alkene |

Cyclization and Heterocycle Formation from this compound Precursors and Related Scaffolds

The this compound scaffold and its derivatives can serve as valuable precursors for the synthesis of various heterocyclic compounds. The presence of the aldehyde and amide functionalities allows for intramolecular cyclization reactions or intermolecular reactions with other reagents to form heterocyclic rings.

While the outline specifies N-(2-oxopropyl)benzamide for this subsection, the principles can be extended from related 1,3-dicarbonyl synthons which are structurally analogous to the enol form of N-(2-oxopropyl)benzamide. The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. mdpi.comderpharmachemica.com

In a typical synthesis, the 1,3-dicarbonyl compound is reacted with hydrazine hydrate (B1144303) or a substituted hydrazine in a suitable solvent, often with acid or base catalysis. nih.gov The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the pyrazole (B372694) ring. nih.gov

For a precursor like N-(2-oxopropyl)benzamide, the keto-amide moiety can act as a 1,3-dicarbonyl equivalent. The reaction with hydrazine would likely involve initial condensation at the more reactive ketone carbonyl, followed by cyclization involving the amide nitrogen or carbonyl, potentially leading to pyrazole derivatives with a benzamide substituent.

Table 3: General Scheme for Pyrazole Synthesis from a 1,3-Dicarbonyl Compound

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| 1,3-Diketone | Hydrazine | Substituted Pyrazole |

| β-Ketoester | Hydrazine | Pyrazolone |

Thiadiazole Ring Formation within Oxopropyl-Benzamide Scaffolds

The this compound scaffold serves as a valuable precursor for the synthesis of hybrid molecules containing the 1,3,4-thiadiazole (B1197879) ring, a moiety known for a wide spectrum of biological activities. asianpubs.orgnih.gov The synthetic strategy typically involves the conversion of the oxopropyl group into a reactive intermediate that can undergo cyclization to form the thiadiazole heterocycle.

A common and effective method for forming a 1,3,4-thiadiazole ring is through the cyclization of thiosemicarbazide (B42300) derivatives. nih.govchemmethod.com In the context of an this compound starting material, the aldehyde functionality of the oxopropyl chain is first reacted with thiosemicarbazide to yield a thiosemicarbazone intermediate. This intermediate then undergoes oxidative cyclization to form the 2-amino-1,3,4-thiadiazole (B1665364) ring. Various reagents can be employed for this cyclization step, including ferric chloride (FeCl₃) or concentrated sulfuric acid. nih.govchemmethod.com

The general synthetic pathway is outlined below:

Formation of Thiosemicarbazone: this compound is treated with thiosemicarbazide in an alcoholic solvent. The aldehyde group reacts with the primary amine of the thiosemicarbazide to form the corresponding thiosemicarbazone.

Cyclization to Thiadiazole: The resulting thiosemicarbazone is then subjected to cyclization. For instance, heating the intermediate in the presence of concentrated sulfuric acid or ferric chloride facilitates the removal of a water molecule and subsequent ring closure to yield the N-(3-(5-amino-1,3,4-thiadiazol-2-yl)propyl)benzamide derivative. nih.govchemmethod.comnanobioletters.com

Further functionalization of the amino group on the thiadiazole ring can lead to a diverse library of compounds. For example, reaction with acyl chlorides or anhydrides can introduce various substituents, allowing for the fine-tuning of the molecule's properties. evitachem.com

Table 1: Key Steps in Thiadiazole Formation from this compound

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Thiosemicarbazone Formation | Thiosemicarbazide, Ethanol | N-(3-(thiosemicarbazonomethyl)propyl)benzamide |

This synthetic approach highlights the utility of the oxopropyl-benzamide scaffold in accessing more complex heterocyclic systems with potential applications in medicinal chemistry. The reactivity of the terminal aldehyde group is key to the successful construction of the thiadiazole ring.

Isoindolinone Derivatization from Oxopropyl-Substituted Benzamides

The synthesis of isoindolinones, a privileged scaffold in many biologically active compounds, can be achieved from oxopropyl-substituted benzamides through various catalytic cascade reactions. researchgate.netresearchgate.net Recent research has demonstrated efficient methods for constructing 3-(2-oxopropyl)-2-arylisoindolinones via multi-component reactions.

One notable approach involves a copper-catalyzed multicomponent cascade cyclization. This reaction utilizes readily available starting materials: 2-formylbenzonitriles, phenylacetylenes, and diaryliodonium salts. researchgate.net This process demonstrates good functional group compatibility and produces a range of 3-(2-oxopropyl)-2-arylisoindolinones in moderate to good yields. researchgate.net While this method starts with a 2-formylbenzonitrile rather than a pre-formed benzamide, the resulting product contains the core structure of an isoindolinone derived from an oxopropyl-substituted precursor.

A plausible mechanistic pathway for such a transformation involves several key steps:

The reaction is initiated by the formation of an N-arylnitrilium cation from the 2-formylbenzonitrile and the diaryliodonium salt in the presence of a copper catalyst.

This cation then reacts with phenylacetylene.

A subsequent hydration and nucleophilic attack, followed by dehydration and conjugate addition, leads to the formation of the final 3-(2-oxopropyl)-2-arylisoindolinone product. researchgate.net

The yields of these reactions are influenced by the choice of catalyst, solvent, and temperature. For instance, using Cu(OTf)₂ as the catalyst in DCE at 110°C has been shown to provide good yields. researchgate.net

Table 2: Examples of Synthesized 3-(2-oxopropyl)-2-arylisoindolinone Derivatives

| Aryl Substituent (from diaryliodonium salt) | Phenylacetylene Substituent | Yield (%) |

|---|---|---|

| Phenyl | Phenyl | 79 |

| 4-Tolyl | Phenyl | 75 |

| 4-Methoxyphenyl | Phenyl | 72 |

| Phenyl | 4-Chlorophenyl | 68 |

Data synthesized from findings reported in studies on copper-catalyzed multicomponent reactions. researchgate.net

These synthetic strategies underscore the importance of transition-metal catalysis in accessing complex heterocyclic structures like isoindolinones from precursors containing the fundamental elements of oxopropyl-substituted benzamides.

Multi-Component Reactions for Complex Peptidotriazoles from N-(3-oxopropyl)carboxamides

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. chem960.com The N-(3-oxopropyl)carboxamide scaffold is a suitable substrate for such reactions, particularly for the synthesis of peptidotriazoles, which are peptidomimetics with potential therapeutic applications.

A prominent MCR for this purpose is the Ugi four-component reaction (U-4CR). researchgate.net In a typical Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form an α-acylamino carboxamide. By using an N-(3-oxopropyl)carboxamide as the aldehyde component, a dipeptide-like adduct can be readily constructed.

To generate a peptidotriazole, the Ugi reaction is often followed by a post-MCR transformation, specifically a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction. The synthetic sequence would be as follows:

Ugi Reaction: N-(3-oxopropyl)carboxamide is reacted with a primary amine (e.g., an amino acid ester), a carboxylic acid containing an alkyne group (e.g., propiolic acid), and an isocyanide. This forms an Ugi adduct containing both a peptide-like backbone and a terminal alkyne.

Click Reaction: The alkyne-containing Ugi product is then reacted with an azide-containing molecule in the presence of a copper(I) catalyst. This results in the formation of a stable 1,2,3-triazole ring, yielding the final peptidotriazole.

This Ugi/click chemistry approach offers a highly efficient and modular route to complex peptidotriazoles. The diversity of the final products can be easily achieved by varying the four components of the Ugi reaction and the azide (B81097) partner in the click reaction.

Table 3: Components for Ugi/Click Synthesis of Peptidotriazoles

| Ugi Component | Example | Function |

|---|---|---|

| Aldehyde | N-(3-oxopropyl)carboxamide | Provides the N-terminal fragment |

| Amine | Glycine methyl ester | Forms the first peptide bond |

| Carboxylic Acid | Propiolic acid | Introduces the alkyne functionality for click reaction |

| Isocyanide | tert-Butyl isocyanide | Provides the C-terminal amide |

| Click Component | Example | Function |

This strategy demonstrates the power of combining MCRs with click chemistry to rapidly generate libraries of complex molecules from simple, readily available starting materials like N-(3-oxopropyl)carboxamides.

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

The biological activity of this compound derivatives can be significantly influenced by modifications to their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key structural features responsible for a compound's pharmacological effects. While direct SAR studies on this compound itself are not extensively documented in the provided context, valuable insights can be drawn from related benzamide and propionamide (B166681) structures. nih.govresearchgate.net

For instance, in studies of N-benzyl 2-acetamido-3-methoxypropionamide, a compound with a related propionamide core, it was found that the nature of the substituent at the 3-oxy position plays a crucial role in its anticonvulsant activity. nih.gov Small, nonpolar, and non-bulky substituents at this position generally lead to compounds with pronounced seizure protection. nih.gov This suggests that for this compound derivatives, modifications of the oxopropyl chain, such as reduction of the aldehyde or conversion to other functional groups, could have a significant impact on biological activity.

SAR studies on other benzamide derivatives have shown that the substitution pattern on the benzoyl ring is critical. researchgate.netnih.gov The introduction of electron-withdrawing or electron-donating groups at different positions can affect the molecule's interaction with biological targets. For example, in a series of N-(1,3,4-oxadiazol-2-yl)benzamides, the presence and position of substituents on the benzamide ring were found to be critical for their antibacterial activity. nih.gov

Based on analogous structures, a hypothetical SAR for this compound derivatives could be summarized as follows:

Table 4: Postulated Structure-Activity Relationships for this compound Derivatives

| Structural Region | Modification | Potential Impact on Activity | Rationale from Analogous Compounds |

|---|---|---|---|

| Benzoyl Ring | Introduction of substituents (e.g., halogens, alkyl, alkoxy groups) | Modulation of potency and selectivity | Substituents on the aromatic ring influence binding affinity and pharmacokinetic properties. researchgate.netnih.gov |

| Amide Linker | N-alkylation or substitution | Alteration of hydrogen bonding capacity and conformation | The amide bond is often a key interaction point with biological targets. |

| Oxopropyl Chain | Reduction of the aldehyde to an alcohol | Increased polarity, potential for new hydrogen bonding interactions | The terminal functional group is a primary site for metabolic changes and target interaction. |

These postulated relationships provide a framework for the rational design of new this compound derivatives with improved biological profiles. Further empirical studies are necessary to validate these hypotheses and to fully elucidate the SAR for this class of compounds.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the precise structure of N-(3-oxopropyl)benzamide can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the benzoyl group typically appear in the downfield region (δ 7.4-7.8 ppm). The proton of the amide (N-H) is expected to be a broad singlet, its chemical shift being concentration and solvent dependent. The aldehyde proton (-CHO) will be the most downfield signal in the aliphatic region, likely appearing as a triplet around δ 9.8 ppm. The methylene (B1212753) protons adjacent to the nitrogen and the aldehyde group will show characteristic triplet or multiplet patterns.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbonyl carbons of the amide and aldehyde functional groups are expected to have the most downfield chemical shifts (δ > 160 ppm). The aromatic carbons will resonate in the δ 127-135 ppm range, with the ipso-carbon (the carbon attached to the amide group) appearing at a distinct chemical shift. The aliphatic carbons of the propyl chain will be found in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | Triplet (t) | 1H | -CHO |

| ~7.8 | Multiplet (m) | 2H | Aromatic (ortho-H) |

| ~7.5 | Multiplet (m) | 3H | Aromatic (meta-, para-H) |

| ~7.0 | Broad Singlet (br s) | 1H | N-H |

| ~3.6 | Quartet (q) | 2H | -CH₂-NH- |

| ~2.8 | Triplet (t) | 2H | -CH₂-CHO |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ ppm) | Assignment |

| ~202 | Aldehyde Carbonyl (C=O) |

| ~168 | Amide Carbonyl (C=O) |

| ~134 | Aromatic (ipso-C) |

| ~132 | Aromatic (para-C) |

| ~129 | Aromatic (meta-C) |

| ~127 | Aromatic (ortho-C) |

| ~45 | -CH₂-CHO |

| ~37 | -CH₂-NH- |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and aldehyde groups, as well as the aromatic ring.

Key expected absorption bands include a strong C=O stretching vibration for the amide carbonyl group around 1650 cm⁻¹ (Amide I band). The N-H stretching vibration of the secondary amide should appear as a sharp peak in the region of 3300 cm⁻¹. The aldehyde functional group will be characterized by a strong C=O stretch around 1725 cm⁻¹ and a distinctive pair of C-H stretching bands near 2820 and 2720 cm⁻¹. The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| ~3300 | Medium | N-H | Stretch |

| >3000 | Medium | Aromatic C-H | Stretch |

| ~2950-2850 | Medium | Aliphatic C-H | Stretch |

| ~2820, ~2720 | Weak | Aldehyde C-H | Stretch |

| ~1725 | Strong | Aldehyde C=O | Stretch |

| ~1650 | Strong | Amide C=O | Stretch (Amide I) |

| ~1540 | Medium | N-H | Bend (Amide II) |

| ~1600-1450 | Medium-Weak | Aromatic C=C | Stretch |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for accurately determining the elemental composition of a molecule by providing a highly precise mass measurement. For this compound, with a molecular formula of C₁₀H₁₁NO₂, the calculated monoisotopic mass is 177.07898 Da. HRMS analysis would be expected to yield an experimental mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

Table 4: Molecular Formula and Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol chemsynthesis.com |

| Calculated Exact Mass | 177.07898 Da |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., Flash Column Chromatography)

Chromatographic techniques are indispensable for the purification and assessment of the purity of synthesized compounds. Flash column chromatography is a commonly employed method for the preparative separation of organic compounds. rochester.eduorgsyn.org

For the purification of this compound, silica (B1680970) gel would typically be used as the stationary phase due to the polar nature of the amide and aldehyde functional groups. The mobile phase, or eluent, would likely be a mixture of a non-polar solvent (such as hexane (B92381) or ethyl acetate) and a more polar solvent (such as methanol (B129727) or dichloromethane). A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating the desired product from any unreacted starting materials or byproducts. rochester.edu The progress of the separation is monitored by Thin-Layer Chromatography (TLC).

Table 5: Typical Parameters for Flash Column Chromatography of this compound

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | A gradient of ethyl acetate (B1210297) in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 100%) is a common starting point. |

| Sample Loading | The crude product can be dissolved in a minimal amount of the initial mobile phase or a stronger solvent like dichloromethane (B109758) and then loaded onto the column. rochester.edu |

| Detection | Fractions are collected and analyzed by TLC, often visualized under UV light (254 nm) or by staining (e.g., with potassium permanganate). |

Research Applications of N 3 Oxopropyl Benzamide and Its Derivatives in Chemical Biology and Medicinal Chemistry

Enzyme Inhibition Studies

The flexibility of the benzamide (B126) structure has been instrumental in the development of inhibitors for a range of enzymes implicated in human diseases. By modifying the core structure, researchers have created compounds that can interact with the active sites of enzymes such as xanthine (B1682287) oxidase, alpha-amylase, and various kinases, thereby modulating their activity.

Xanthine Oxidase Inhibition by N-(1,3-diaryl-3-oxopropyl)amides

N-(1,3-diaryl-3-oxopropyl)amides have been identified as a promising new template for the development of xanthine oxidase inhibitors. tmu.edu.tw Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to uric acid; its overactivity is linked to conditions like gout and hyperuricemia. internationaljournalcorner.com Molecular modeling studies, including 3D-QSAR and molecular docking simulations, have been employed to understand the structure-activity relationships (SAR) of these amides as xanthine oxidase inhibitors. internationaljournalcorner.com These studies have revealed that the inhibitory activity is significantly influenced by steric, electrostatic, and hydrophobic interactions within the enzyme's active site. internationaljournalcorner.com The insights gained from these computational models have guided the design of new derivatives with potentially enhanced predictive activities. internationaljournalcorner.com

Alpha-Amylase Inhibition by Pyrazole (B372694) Derivatives Derived from N-(2-oxopropyl)benzamide

Derivatives of N-(2-oxopropyl)benzamide have been used as precursors to synthesize novel pyrazole compounds with potential therapeutic applications. ajchem-a.comajchem-a.com Alpha-amylase is a crucial enzyme in carbohydrate digestion, and its inhibition is a key strategy for managing type II diabetes. nih.gov In one study, N-(2-oxopropyl)benzamide was reacted with a chalcone (B49325) derivative to produce a pyrazole derivative, which was then evaluated for its ability to inhibit α-amylase. ajchem-a.comajchem-a.com The inhibitory effects of these synthesized pyrazole derivatives were found to be concentration-dependent. ajchem-a.comajchem-a.com Such research highlights the utility of benzamide derivatives as starting materials for creating more complex heterocyclic systems with specific enzyme-inhibitory properties. ajchem-a.comajchem-a.com

Kinase Inhibition, Including BMPR2-Selective Inhibitors (complex benzamide derivatives)

The benzamide motif is a critical component in a class of highly potent and selective kinase inhibitors, particularly those targeting bone morphogenetic protein receptor type 2 (BMPR2). acs.orgnih.govnih.gov BMPR2 is a transmembrane receptor kinase, and the discovery of selective inhibitors is a significant challenge due to the highly conserved nature of kinase catalytic domains across the human genome. nih.govnih.gov Through DNA-encoded chemical library screening, complex benzamide derivatives were identified as low-nanomolar selective inhibitors of BMPR2. acs.orgnih.gov Structure-activity relationship studies emphasized the crucial role of the benzylamide portion of the molecule for its potency. acs.org Subsequent optimization of these initial hits led to the development of analogs with significantly improved potency, demonstrating IC50 values in the low nanomolar range. acs.orgnih.govconsensus.app

Table 1: BMPR2 Inhibition by Benzamide Derivatives

| Compound | IC50 (nM) | Notes |

|---|---|---|

| CDD-1281 | 1.2 | Potent and selective inhibitor resulting from SAR studies. acs.orgnih.gov |

| CDD-1653 | 2.8 | Potent and selective inhibitor resulting from SAR studies. acs.orgnih.gov |

| CDD-1283 | 6.2-fold loss of inhibition | Simple benzyl (B1604629) derivative showing the importance of the benzylamide group. acs.org |

Antimicrobial Research Applications

Beyond enzyme inhibition, derivatives based on the N-(3-oxopropyl)benzamide scaffold have shown significant promise as antimicrobial agents. The adaptability of the benzamide structure allows for the synthesis of compounds with broad-spectrum activity against various pathogenic bacteria and fungi.

Antibacterial Efficacy of this compound Derivatives

Numerous studies have demonstrated the antibacterial potential of various benzamide derivatives. nanobioletters.com For instance, newly synthesized N-(3-phthalidyl)amines and o-benzoyl benzamide derivatives were screened for their biological activities. researchgate.net Certain compounds from this series were found to be active against bacteria such as Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. researchgate.net In another study, 2-benzylidene-3-oxobutanamide derivatives were synthesized and showed very good antibacterial activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii. nih.govnih.gov Furthermore, a series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives also exhibited moderate to good antibacterial activity against several pathogenic bacteria. researchgate.net

Table 2: Antibacterial Activity of Selected Benzamide Derivatives

| Derivative Class | Bacterial Strain(s) | Observed Activity |

|---|---|---|

| o-benzoyl benzamide derivatives | E. coli, B. subtilis, S. aureus | Active researchgate.net |

| 2-benzylidene-3-oxobutanamide derivatives | MRSA, A. baumannii (MDR) | Good antibacterial activity nih.govnih.gov |

Antifungal Efficacy of this compound Derivatives

The antifungal properties of benzamide derivatives have also been a subject of investigation. Research has shown that N-(3-phthalidyl)amines and o-benzoyl benzamide derivatives possess antifungal activity. researchgate.net In a separate study, benzimidazole (B57391) derivatives were synthesized and evaluated for their antimicrobial properties, with some compounds exhibiting potent activity against Candida albicans. nih.gov Additionally, novel matrine (B1676216) derivatives that incorporate a benzene (B151609) sulfonamide moiety have demonstrated exceptional inhibitory activity against Candida albicans, with the most effective compound showing a significantly lower minimum inhibitory concentration (MIC) than the clinical antibiotic fluconazole. rsc.org These findings underscore the potential of benzamide-related structures as leads for the development of new antifungal agents. researchgate.netrsc.org

Anticancer Research Investigations

Benzamide derivatives have been extensively studied for their potential as anticancer agents. Research has focused on their ability to interfere with cell growth and induce programmed cell death in various cancer models.

N-substituted benzamides have been shown to induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. nih.govresearchgate.net Studies using declopramide (B1670142), an N-substituted benzamide, as a lead compound have elucidated a specific apoptotic pathway. nih.govnih.gov In murine pre-B cells and human promyelocytic cancer cells, declopramide was found to induce the release of cytochrome c into the cytosol, which in turn activates caspase-9. nih.govresearchgate.netnih.gov This activation initiates a cascade of events leading to cell death. The process was confirmed to be dependent on this pathway, as apoptosis could be inhibited by broad-spectrum caspase inhibitors and specific caspase-9 inhibitors. nih.govnih.gov

Further investigation revealed that prior to the onset of apoptosis, these benzamide compounds induce a cell cycle block at the G2/M phase. nih.govnih.gov This cell cycle arrest is an independent event that occurs upstream of apoptosis, as it was observed even when apoptosis was blocked by caspase inhibitors or the overexpression of the anti-apoptotic protein Bcl-2. nih.govnih.gov

Different benzamide derivatives can affect cell cycle progression in distinct ways. For instance, the compound N-(3-chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB) was found to arrest prostate cancer cells in the G1-phase of the cell cycle, demonstrating that the specific chemical structure influences the precise biological outcome. nih.gov The cytotoxic effects of NCDDNB were observed in both androgen-dependent and androgen-independent prostate cancer cell lines. nih.gov

Table 1: Anticancer Activity of Selected Benzamide Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Key Findings | Mechanism of Action |

|---|---|---|---|

| Declopramide | Murine 70Z/3 pre-B cells, Human HL-60 | Induces apoptosis and inhibits proliferation. nih.govnih.gov | Induces cytochrome c release and caspase-9 activation; causes G2/M cell cycle block. nih.govresearchgate.netnih.gov |

| NCDDNB | Human prostate cancer (PC-3, DU-145, CWR-22) | Cytotoxic with IC50 values below 10 μM. nih.gov | Induces G1-phase cell cycle arrest and apoptosis. nih.gov |

| 3,4,5-trihydroxy-N-hexyl-benzamide | Colon Carcinoma (HCT-116) | Showed the strongest anticancer effect among synthesized derivatives with an IC50 of 0.07 µM. orientjchem.org | Inhibition of cell proliferation. orientjchem.org |

| AZD4877 | Various cancer cells | Arrests cells in mitosis, leading to cell death. nih.gov | Kinesin spindle protein (KSP) inhibitor. nih.gov |

The diverse biological activities and favorable mechanisms of action of benzamide derivatives make them attractive lead compounds for the development of new cancer therapies. A lead compound is a chemical starting point for the creation of a new drug. Declopramide has served as a foundational compound for studying the apoptotic mechanisms of N-substituted benzamides. nih.gov

The process of identifying and optimizing lead compounds is exemplified by the development of AZD4877, a potent and selective kinesin spindle protein (KSP) inhibitor. nih.gov Through structure-activity relationship analysis, this benzamide derivative was identified and advanced into clinical development due to its excellent potency, favorable pharmacokinetic profile, and significant in vivo efficacy in cancer models. nih.gov Similarly, screening of novel substituted benzamides against human colorectal carcinoma cells (HCT116) identified a compound that was more potent than the standard chemotherapeutic drug 5-FU, highlighting its potential as a promising lead for further development. researchgate.net These examples underscore the value of the benzamide core in generating novel and effective anticancer drug candidates.

Antiviral Research (e.g., HIV)

The structural versatility of the benzamide scaffold has also been exploited in the search for novel antiviral agents, particularly against the Human Immunodeficiency Virus (HIV).

A key strategy in antiretroviral drug development is to target viral proteins that are essential for the replication cycle. The HIV-1 nucleocapsid protein 7 (NCp7), a small zinc-finger protein crucial for viral replication and maturation, has emerged as an attractive target. nih.gov

Researchers have investigated 2-mercaptobenzamide derivatives for their ability to inactivate NCp7. nih.gov These compounds are designed as prodrugs that, once inside a cell, can be activated to interact with the NCp7 zinc-knuckle motifs. This interaction leads to the unfolding of the protein and the loss of zinc coordination, which in turn eliminates NCp7's ability to bind to viral RNA. nih.gov A series of these derivatives showed a wide range of anti-HIV activity, with IC50 values (the concentration required to inhibit viral activity by 50%) ranging from 1 to 100 μM, demonstrating a clear structure-activity relationship. nih.gov

Other viral proteins are also viable targets for benzamide-based inhibitors. The HIV capsid has become a major focus for novel antiretrovirals. embopress.org Benzamide analogues have been identified that can inhibit HIV-1 nuclear import by targeting the viral capsid. embopress.org Additionally, the compound AH0109, a distinct benzamide derivative, was found to inhibit HIV-1 replication by impairing the reverse transcription process at a post-entry step. nih.gov

Table 2: Antiviral Activity of Selected Benzamide Derivatives Against HIV-1

| Compound Class/Derivative | Viral Target | Mechanism of Action | Potency (IC50/EC50) |

|---|---|---|---|

| 2-Mercaptobenzamides | Nucleocapsid Protein 7 (NCp7) nih.gov | Promote unfolding of NCp7 and loss of zinc coordination, inhibiting RNA binding. nih.gov | 1 to 100 μM nih.gov |

| AH0109 | Reverse Transcriptase nih.gov | Impairs HIV-1 reverse transcription. nih.gov | EC50 of 0.7 μM nih.gov |

| Oxazole-benzenesulfonamides | Reverse Transcriptase (RT) uq.edu.au | Inhibit the interaction between HIV-1 RT and the cellular protein eEF1A. uq.edu.au | N/A |

| H27 Analogues (Benzamides) | Capsid (CA) embopress.org | Inhibit HIV-1 nuclear import. embopress.org | Low micromolar to submicromolar range embopress.org |

Broader Applications as Chemical Probes and Biological Modulators

Beyond their direct therapeutic potential, this compound and its derivatives serve as valuable tools in chemical biology. They function as chemical probes to investigate biological processes and as modulators to alter the function of specific proteins or pathways.

N-substituted benzamides exhibit a wide range of biological activities, making them effective biological modulators. nih.gov They have been shown to bind to dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptors, inhibit the transcription factor NFκB, and reduce the production of the inflammatory cytokine TNFα. nih.gov This polypharmacology allows them to be used to study various signaling pathways.

Furthermore, novel inhibitors derived from the benzamide scaffold can act as probes to better understand complex biological systems. mdpi.com For example, oxazole-benzenesulfonamides were identified as inhibitors of the interaction between HIV-1 reverse transcriptase and the cellular protein eEF1A. uq.edu.au These compounds provide a novel mechanism of HIV inhibition and serve as molecular tools to dissect the importance of this specific protein-protein interaction in the viral life cycle. uq.edu.au This demonstrates how benzamide derivatives can be used to explore and validate new therapeutic targets.

N 3 Oxopropyl Benzamide in Organic Synthesis and Applied Chemistry

Utility as a Versatile Synthon and Building Block in Complex Organic Molecule Synthesis.researchgate.netsioc-journal.cnrsc.orgnih.gov

The bifunctional nature of N-(3-oxopropyl)benzamide, containing both a nucleophilic amide and an electrophilic aldehyde, renders it a highly versatile synthon in organic synthesis. researchgate.netsioc-journal.cnrsc.orgnih.gov This duality allows it to participate in a variety of chemical reactions to construct more complex molecular architectures.

One of the significant applications of benzamide (B126) derivatives, including the this compound framework, is in the synthesis of isoquinolones. rsc.orgnycu.edu.twacs.orgrsc.org Isoquinolone and its derivatives are important structural motifs found in many biologically active compounds and natural products. rsc.org For instance, rhodium-catalyzed C-H activation and annulation reactions of benzamides with alkynes provide a direct route to isoquinolones. rsc.orgnycu.edu.twrsc.org These reactions can be performed in environmentally friendly solvents like water, with some protocols using air as the sole oxidant, highlighting a green chemistry approach. rsc.orgnycu.edu.twrsc.org

The reactivity of the aldehyde group in this compound allows for various transformations. For example, it can undergo hydroformylation reactions. The synthesis of N-(2-methyl-3-oxopropyl)benzamide, a closely related structure, has been documented, showcasing the utility of these formylcarboxamides as intermediates. uc.pt However, the isolation yields of such branched aldehydes can sometimes be modest due to competing cyclization reactions. uc.pt

Furthermore, derivatives of this compound serve as precursors in multi-component reactions. For example, N-(3-oxopropyl) carboxamides can be synthesized and subsequently used in Ugi multi-component reactions to produce complex tripeptidyl ketones.

Table 1: Examples of Complex Molecules Synthesized from Benzamide Scaffolds

| Starting Material Class | Reaction Type | Product Class | Catalyst/Reagents | Significance |

|---|---|---|---|---|

| N-alkyl benzamides | C-H Activation/Annulation | Isoquinolones | Rh(III) catalyst, O₂ (air) | Synthesis of biologically active cores in an aqueous medium. rsc.orgnycu.edu.twrsc.org |

| N-methoxybenzamides | Oxidative Cycloaddition | Isoquinolones | PIFA, TFA | Metal-free synthesis of isoquinolones under mild conditions. acs.org |

| Allylcarboxamide intermediates | Hydroformylation | Formylcarboxamides | Rh/triphenylphosphine | Creation of new N-heterocyclic and chalcone-based compounds. uc.pt |

Potential Applications in Agricultural Chemistry (e.g., Pesticides, Herbicides).google.cominformahealthcare.com

The benzamide chemical structure is a known pharmacophore in the agrochemical industry, with many derivatives exhibiting pesticidal, herbicidal, and fungicidal properties. smolecule.comnanobioletters.com While direct studies on this compound may be limited, research on its structural analogs provides strong evidence for its potential in this field.

Derivatives of 3-benzamido propionic acid, which shares a core structure with this compound, have been synthesized and evaluated for their antimicrobial and antifungal activities. scholarsresearchlibrary.comresearchgate.net A study investigating a series of these derivatives found that specific compounds showed significant activity against various pathogens. For example, N-(3-(benzhydrylamino)-3-oxopropyl)benzamide was identified as a potent antifungal agent, while N-(3-oxo-3-(4-bromophenylamino)propyl)benzamide showed notable activity against C. albicans and A. niger. scholarsresearchlibrary.com These findings underscore the potential of the this compound scaffold as a template for new agrochemicals.

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | Activity Noted |

|---|---|---|

| N-(3-(benzhydrylamino)-3-oxopropyl)benzamide | P. aeruginosa (bacterium), C. albicans (fungus) | Highest antibacterial activity against P. aeruginosa and most effective antifungal agent. scholarsresearchlibrary.com |

| N-(3-oxo-3-(4-bromophenylamino)propyl)benzamide | C. albicans (fungus), A. niger (fungus) | Significant antifungal activity. scholarsresearchlibrary.com |

| Various benzamide derivatives | E. coli (bacterium), B. subtilis (bacterium) | Some compounds displayed excellent antibacterial activity. nanobioletters.com |

The broader class of benzamides has been investigated for various biological activities, including their use as fungicides and insecticides. nanobioletters.comnih.gov The specific functional groups attached to the benzamide core play a crucial role in determining their biological targets and efficacy. ontosight.aiontosight.ai For instance, research on pyridine-linked 1,2,4-oxadiazole (B8745197) benzamides has shown larvicidal activity against mosquito larvae. nih.gov This body of research suggests that this compound, with its reactive aldehyde handle, could be a valuable starting point for the synthesis of novel and effective pesticides.

Exploration in Material Science for Novel Functional Materials

The application of benzamide derivatives extends into the realm of material science, where they can serve as building blocks for functional materials. smolecule.combenchchem.com The ability of benzamides to form robust structures through hydrogen bonding and their potential for modification makes them attractive candidates for the development of new polymers and materials with specific properties.

While direct research on this compound in material science is not extensively documented, the potential is evident from studies on related compounds. For example, a derivative, 3,5-dimethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide, is noted for its potential utility in creating novel materials with specific electronic or optical properties. smolecule.com The presence of aromatic rings and functional groups that can participate in polymerization or cross-linking reactions is a key feature.

Benzamides are utilized as intermediates in the synthesis of pigments and advanced materials. benchchem.com The this compound molecule, with its reactive aldehyde and amide groups, could potentially be used to create novel polymers or be incorporated into existing polymer backbones to introduce specific functionalities. The aldehyde can participate in condensation reactions, while the amide group can form strong intermolecular hydrogen bonds, contributing to the material's stability and structure.

Emerging Research Directions and Future Perspectives for N 3 Oxopropyl Benzamide

Development of Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of benzamide (B126) derivatives, including N-(3-oxopropyl)benzamide, is traditionally reliant on methods that often involve harsh reagents and generate significant waste. The principles of green chemistry are driving a shift towards more environmentally benign and sustainable synthetic routes.

One of the most promising green approaches is the use of biocatalysis . Enzymes such as lipases and amide bond synthetases are being explored for their ability to catalyze amide bond formation under mild conditions, often in aqueous media. For instance, Candida antarctica lipase B (CALB) has been successfully employed for the synthesis of various amides with high yields and conversions, utilizing greener solvents like cyclopentyl methyl ether. researchgate.net This enzymatic approach minimizes the need for protecting groups and hazardous reagents, offering a more sustainable pathway to compounds like this compound.

Another innovative green strategy involves photocatalysis . Researchers have developed methods using Covalent Organic Frameworks (COFs) as photocatalysts for the synthesis of amides from alcohols under red light irradiation. researchgate.net This technique offers mild reaction conditions, high efficiency, and the potential for catalyst recyclability, aligning with the core tenets of green chemistry. researchgate.net The application of such photocatalytic methods could provide a novel and sustainable route to this compound.

The table below summarizes some of the key green chemistry approaches applicable to the synthesis of benzamide derivatives.

| Green Chemistry Approach | Key Features | Potential Advantages for this compound Synthesis |

| Biocatalysis (e.g., Lipases, Amide Synthetases) | Mild reaction conditions, high selectivity, use of aqueous media. researchgate.netnih.gov | Reduced energy consumption, minimal waste generation, avoidance of hazardous reagents. |

| Photocatalysis (e.g., Covalent Organic Frameworks) | Use of light as an energy source, potential for high efficiency and recyclability. researchgate.net | Sustainable energy source, mild reaction conditions, potential for continuous flow synthesis. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often improved yields. | Increased efficiency, reduced energy consumption compared to conventional heating. |

| Use of Greener Solvents | Replacement of hazardous solvents with environmentally benign alternatives (e.g., water, ionic liquids, deep eutectic solvents). acs.org | Reduced environmental impact, improved safety profile of the synthetic process. |

Advanced Computational Chemistry and Molecular Modeling for Predictive Research and Mechanistic Insights

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research, offering the ability to predict molecular properties, elucidate reaction mechanisms, and guide the design of new compounds. For this compound and its derivatives, these computational approaches hold significant promise.

Quantum chemical methods , such as Density Functional Theory (DFT), can be employed to investigate the electronic structure, geometry, and spectroscopic properties of this compound. researchgate.nettandfonline.comtandfonline.com Such studies can provide insights into the molecule's reactivity, stability, and potential intermolecular interactions. For example, DFT calculations have been used to analyze the vibrational spectra (FT-IR and FT-Raman) and electronic properties of other benzamide derivatives, providing a detailed understanding of their molecular characteristics. tandfonline.comtandfonline.com

Molecular docking is a powerful computational technique used to predict the binding orientation of a small molecule to a biological target. researchgate.netnih.govnih.govmdpi.commdpi.com This method can be instrumental in identifying potential protein targets for this compound derivatives and in understanding the molecular basis of their biological activity. By docking these compounds into the active sites of various enzymes or receptors, researchers can predict binding affinities and key interactions, thereby guiding the synthesis of more potent and selective analogues. For instance, molecular docking studies on other benzamide derivatives have successfully identified potential inhibitors for enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant in the context of Alzheimer's disease. nih.gov

The following table outlines key computational methods and their potential applications in the study of this compound.

| Computational Method | Application for this compound Research | Potential Insights |

| Density Functional Theory (DFT) | Calculation of molecular geometry, electronic structure, and spectroscopic properties. researchgate.nettandfonline.comtandfonline.com | Understanding of molecular stability, reactivity, and spectral characteristics. |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. researchgate.netnih.govnih.govmdpi.commdpi.com | Identification of potential therapeutic targets and guidance for lead optimization. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the molecule and its complexes with biological targets. | Elucidation of binding mechanisms and conformational changes upon binding. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of mathematical models to correlate chemical structure with biological activity. | Prediction of the activity of novel derivatives and prioritization of synthetic targets. |

Expansion of Biological Target Profiling and Therapeutic Potential of this compound Derivatives

The benzamide scaffold is a privileged structure in medicinal chemistry, found in a wide range of approved drugs with diverse therapeutic applications. Exploring the biological targets and therapeutic potential of this compound and its derivatives is a crucial area of future research.

Given the structural features of this compound, it is plausible that its derivatives could interact with a variety of biological targets. For example, many benzamide-containing compounds are known to act as inhibitors of enzymes such as histone deacetylases (HDACs), which are important targets in cancer therapy. The structural modification of existing HDAC inhibitors has led to the discovery of new benzamide derivatives with improved anti-proliferative activities.

Furthermore, benzamide derivatives have been investigated for their activity against various pathogens. For instance, N-(1,3,4-oxadiazol-2-yl)benzamide analogs have shown bacteriostatic effects against methicillin- and vancomycin-resistant bacteria. This suggests that derivatives of this compound could be explored for their potential as novel antimicrobial agents.

The table below highlights potential therapeutic areas and biological targets for this compound derivatives based on the activities of other benzamides.

| Therapeutic Area | Potential Biological Targets | Rationale |

| Oncology | Histone Deacetylases (HDACs), Topoisomerases. researchgate.net | The benzamide scaffold is a common feature in many anticancer agents. |

| Infectious Diseases | Bacterial or fungal enzymes. | Benzamide derivatives have shown promise as antimicrobial agents. |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE), β-secretase (BACE1), Sigma-1 Receptor. nih.govmdpi.com | Substituted benzamides have been investigated as potential treatments for Alzheimer's disease. |

| Metabolic Disorders | Glucokinase. nih.gov | Benzamide derivatives have been explored as glucokinase activators for the treatment of diabetes. nih.gov |

Innovative Synthetic Methodologies for Enhanced Structural Diversity of this compound Scaffolds

To fully explore the therapeutic potential of this compound, it is essential to develop innovative synthetic methodologies that allow for the creation of a diverse library of derivatives. The ability to easily modify the core structure is key to establishing structure-activity relationships (SAR) and optimizing biological activity.

One approach to enhance structural diversity is through the use of multi-component reactions (MCRs) . MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. The development of novel MCRs for the synthesis of benzamide derivatives could rapidly generate a wide range of analogues for biological screening.

Another strategy involves the late-stage functionalization of the this compound scaffold. Techniques such as C-H activation can be used to introduce new functional groups at specific positions on the aromatic ring or the side chain. This approach allows for the diversification of lead compounds without the need for de novo synthesis, accelerating the drug discovery process.

The table below outlines some innovative synthetic methodologies that could be applied to generate structural diversity in this compound scaffolds.

| Synthetic Methodology | Description | Potential for Structural Diversification |

| Multi-Component Reactions (MCRs) | One-pot reactions involving three or more starting materials to form a complex product. | Rapid generation of a library of derivatives with diverse substituents. |

| Late-Stage Functionalization (e.g., C-H Activation) | Introduction of new functional groups into a pre-existing molecular scaffold. | Efficient modification of lead compounds to explore structure-activity relationships. |

| Flow Chemistry | Performing chemical reactions in a continuous flowing stream rather than in a batch process. | Enables rapid optimization of reaction conditions and scalable synthesis of derivatives. |

| Combinatorial Chemistry | Systematic and repetitive covalent connection of a set of different "building blocks" to each other to form a large library of compounds. | High-throughput synthesis of a large number of derivatives for screening. |

Q & A

Q. What are the recommended synthetic routes for N-(3-oxopropyl)benzamide, and how can reaction conditions be optimized for high purity?

this compound is typically synthesized via amidation reactions. A common approach involves coupling 3-oxopropylamine with benzoyl chloride derivatives under basic conditions. Key optimization parameters include:

- Temperature control : Maintaining 0–5°C during amine activation to minimize side reactions.

- Solvent selection : Using dichloromethane or THF for improved solubility of intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity . Advanced characterization via -NMR and LC-MS is critical to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- -NMR : Identifies proton environments (e.g., amide NH at δ 8.2–8.5 ppm, ketone protons at δ 2.5–3.0 ppm).

- FT-IR : Confirms amide C=O stretching (~1650 cm) and ketone C=O (~1700 cm).

- LC-MS : Validates molecular weight ([M+H] expected at m/z 234.1) and detects impurities .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to targets like kinase enzymes or proteasomes. For example:

- Docking scores : Derivatives with electron-withdrawing substituents show higher binding to BMPR2 kinase (∆G ≤ −8.5 kcal/mol).

- ADMET predictions : LogP values <3.0 correlate with improved bioavailability . Experimental validation via enzyme inhibition assays (IC) is essential to resolve discrepancies between computational and empirical data .

Q. How should researchers address contradictions in reported biological activity data for this compound analogues?

Discrepancies often arise from assay variability. Mitigation strategies include:

- Standardized protocols : Fixed cell lines (e.g., HEK293 for cytotoxicity) and uniform incubation times (48–72 hours).

- Control compounds : Use reference inhibitors (e.g., bortezomib for proteasome inhibition assays) .

- Data normalization : Express activity as % inhibition relative to controls to account for inter-lab variability .

Q. What strategies enhance the stability of this compound under physiological conditions?

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to protect the ketone moiety.

- Formulation : Encapsulation in PEGylated liposomes improves serum half-life from 2h to >8h . Stability studies should monitor degradation via HPLC under simulated gastric fluid (pH 1.2) and plasma .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.